molecular formula C17H26N2O5S2 B4471563 1-METHANESULFONYL-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4471563
M. Wt: 402.5 g/mol
InChI Key: VHXVKZDZDSFVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methanesulfonyl groups and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 1-METHANESULFONYL-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves several steps, including the formation of intermediate compounds and the use of specific reagents and reaction conditionsIndustrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-METHANESULFONYL-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the methanesulfonyl groups to thiol groups.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-METHANESULFONYL-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-METHANESULFONYL-N-[1-(4-METHANESULFONYLPHENYL)PROPYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-methylsulfonyl-N-[1-(4-methylsulfonylphenyl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S2/c1-4-16(13-5-7-15(8-6-13)25(2,21)22)18-17(20)14-9-11-19(12-10-14)26(3,23)24/h5-8,14,16H,4,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXVKZDZDSFVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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